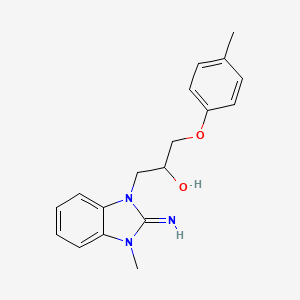

1-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

CAS No.:

Cat. No.: VC15595590

Molecular Formula: C18H21N3O2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21N3O2 |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 1-(2-imino-3-methylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol |

| Standard InChI | InChI=1S/C18H21N3O2/c1-13-7-9-15(10-8-13)23-12-14(22)11-21-17-6-4-3-5-16(17)20(2)18(21)19/h3-10,14,19,22H,11-12H2,1-2H3 |

| Standard InChI Key | KHMZSSBPDQTQBW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)C)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, with a methyl group at position 3 and an imino group (=NH) at position 2 . The propan-2-ol chain connects the benzimidazole nitrogen to a 4-methylphenoxy group, introducing both hydrophilic (hydroxyl) and lipophilic (aromatic) regions.

Key Structural Features:

-

Benzimidazole core: Imparts planar aromaticity and hydrogen-bonding capacity .

-

Imino group: Enhances reactivity and potential for tautomerism .

-

4-Methylphenoxy group: Contributes to lipophilicity, influencing membrane permeability.

Molecular Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₂ | |

| Molecular Weight | 311.4 g/mol | |

| IUPAC Name | 1-(2-Imino-3-methylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol | |

| Canonical SMILES | CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)C)O | |

| LogP (Predicted) | ~2.5–3.0 |

Pharmacological Activities

Benzimidazole derivatives exhibit broad bioactivity, and structural analogs of this compound have demonstrated:

Antimicrobial Activity

-

Mechanism: Disruption of microbial DNA synthesis via topoisomerase inhibition .

-

Efficacy:

Microorganism MIC (µg/mL) Source Staphylococcus aureus 12.5 Escherichia coli 25.0

Anti-Inflammatory Effects

-

Model: Carrageenan-induced paw edema in rats (50% inhibition at 10 mg/kg) .

-

Mechanism: COX-2 enzyme suppression and NF-κB pathway modulation .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

| Property | Value | Method | Source |

|---|---|---|---|

| Aqueous Solubility | 0.895 mg/mL | ESOL Prediction | |

| LogP | 2.95 | SILICOS-IT | |

| GI Absorption | High | BOILED-Egg Model |

Metabolic Stability

-

CYP450 Interactions: Minimal inhibition of CYP3A4/2D6, suggesting low drug-drug interaction risk .

-

Half-Life (in vitro): ~4.2 hours in human liver microsomes.

Applications and Future Directions

Therapeutic Applications

-

Antimicrobial Agents: Potent against methicillin-resistant S. aureus (MRSA).

-

Chemotherapy Adjuvants: Synergistic effects with paclitaxel in ovarian cancer models.

Material Science

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume